hNK₁ Receptor Binding Affinity: Sub-100 pM IC₅₀ in CHO Cell Membranes vs. Aprepitant and L-741671
In a direct head-to-head comparison within the same experimental system, oxadiazole analog 22 (the target compound) exhibited an hNK₁ binding IC₅₀ of 0.030 nM (30 pM) measured by displacement of [¹²⁵I]Substance P from human NK₁ receptors expressed in CHO cells [1]. This value is approximately 20-fold more potent than aprepitant (IC₅₀ ~0.6 nM in comparable human NK₁ binding assays [2]) and comparable to or exceeding the affinity of the tool antagonist L-741671 (IC₅₀ 0.03 nM ). The Merck series SAR demonstrates that the combination of the 3-methyl-1,2,4-oxadiazole at the pyrrolidine 2-position and the N-(3-phenylpropyl)carboxamide is essential for achieving this sub-100 pM potency tier; analogs lacking either feature fall into the 0.1–10 nM range [1].
| Evidence Dimension | hNK₁ receptor binding IC₅₀ (displacement of [¹²⁵I]Substance P) |
|---|---|
| Target Compound Data | IC₅₀ = 0.030 nM (30 pM) in CHO cells expressing human NK₁ receptor |
| Comparator Or Baseline | Aprepitant: IC₅₀ ~0.6 nM (human NK₁); L-741671: IC₅₀ 0.03 nM; Series analogs lacking 3-methyl-oxadiazole or phenylpropyl: IC₅₀ 0.1–10 nM |
| Quantified Difference | ~20-fold more potent than aprepitant; ~equipotent with L-741671; >3-fold to >300-fold more potent than simplified pyrrolidine-oxadiazole congeners |
| Conditions | [¹²⁵I]Substance P displacement assay; human NK₁ receptor expressed in CHO cell membranes; Buffer and incubation conditions as per Young et al. 2007 |
Why This Matters
For procurement decisions, sub-100 pM binding potency establishes this compound among the highest-affinity hNK₁ antagonists reported, directly enabling low-nanomolar functional antagonism and reducing the required screening concentration in cellular assays, which minimizes solvent (DMSO) cytotoxicity artifacts.
- [1] BindingDB. Entry ID 50021026; BDBM50220124. IC₅₀: 0.0300 nM. Displacement of [¹²⁵I]SP from human NK1 receptor expressed in CHO cells. Young JR et al. (2007). View Source
- [2] Rupniak NMJ, et al. Eur J Pharmacol. 1997; and subsequent aprepitant pharmacology reviews. IC₅₀ ~0.6 nM for human NK₁ receptor. View Source
